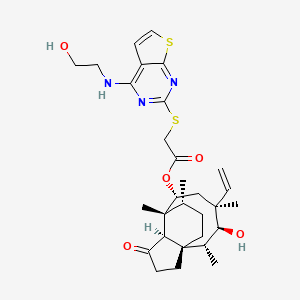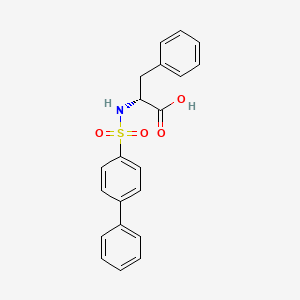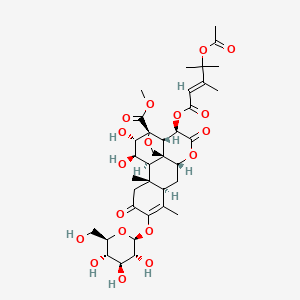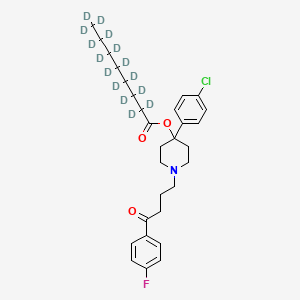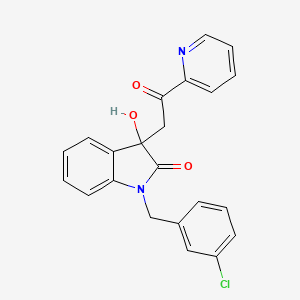
Fexofenadine-d6 Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fexofenadine-d6 Methyl Ester is a deuterium-labeled derivative of Fexofenadine Methyl Ester. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C33H35D6NO4, and it has a molecular weight of 521.72 g/mol . This compound is often utilized in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling, which allows for precise quantification and tracking in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fexofenadine-d6 Methyl Ester involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. The use of environmentally friendly reagents and catalysts is emphasized to ensure sustainable production .
化学反応の分析
Types of Reactions
Fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese(II) acetate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
科学的研究の応用
Fexofenadine-d6 Methyl Ester has a wide range of applications in scientific research:
Pharmacokinetic Studies: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs in biological systems.
Drug Metabolism Research: It helps in understanding the metabolic pathways and identifying metabolites of drugs.
Quantitative Analysis: The stable isotope labeling allows for precise quantification of drug concentrations in biological samples using techniques like liquid chromatography-tandem mass spectrometry.
Biological Studies: It is used in studies involving histamine receptors and other biological targets.
作用機序
Fexofenadine-d6 Methyl Ester exerts its effects by selectively antagonizing histamine H1 receptors on the surface of cells in various organ systems . This action prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and redness . The deuterium labeling does not significantly alter the mechanism of action but allows for better tracking and quantification in research studies .
類似化合物との比較
Similar Compounds
Fexofenadine: The parent compound, used as an antihistamine for treating allergic symptoms.
Fexofenadine Methyl Ester: The non-deuterated version of Fexofenadine-d6 Methyl Ester.
Keto Fexofenadine: An oxidized derivative of Fexofenadine.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for precise tracking and quantification, making it a valuable tool in scientific research .
特性
分子式 |
C33H41NO4 |
|---|---|
分子量 |
521.7 g/mol |
IUPAC名 |
methyl 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 |
InChIキー |
GOUQSHOAAGQXNJ-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)OC)C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


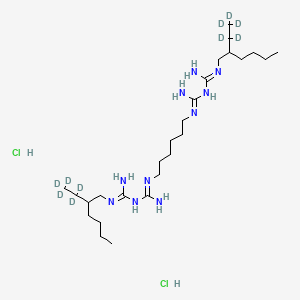
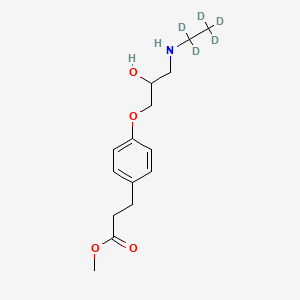
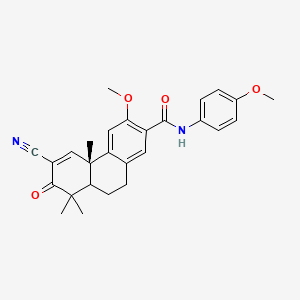
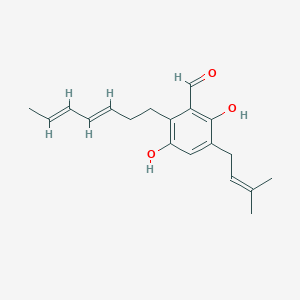
![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
